molecular formula C11H21N3O B1478321 3-Amino-1-(4-cyclobutylpiperazin-1-yl)propan-1-one CAS No. 1828503-80-5

3-Amino-1-(4-cyclobutylpiperazin-1-yl)propan-1-one

Cat. No. B1478321
CAS RN: 1828503-80-5
M. Wt: 211.3 g/mol
InChI Key: PAIQJIYBISFKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(4-cyclobutylpiperazin-1-yl)propan-1-one, also known as CBP-1, is a cyclic amine compound that has been studied for its potential applications in a variety of scientific research fields. It is a member of the piperazine family, and has shown promise in a variety of applications, from drug discovery to biochemistry, from neuroscience to pharmacology. CBP-1 has been studied for its potential to act as a neurotransmitter, as well as its ability to modulate a variety of biochemical and physiological processes.

Scientific Research Applications

Fluorescent Probes Development

Researchers have synthesized new polythiophene-based conjugated polymers exhibiting high selectivity and sensitivity toward certain metal ions in aqueous solutions, which can be utilized as fluorescent probes. These probes are capable of detecting metal ions like Hg2+ and Cu2+ at extremely low concentrations, employing mechanisms involving electrostatic effects and complexation. This innovation opens avenues for the creation of sensitive, selective fluorescent markers for environmental monitoring and biochemical assays (Guo et al., 2014).

Anticancer and Antiviral Nucleosides

Squaric acid derivatives have been investigated for their potential as nucleobase substitutes in nucleosides, demonstrating preliminary anticancer and antiviral activities. This research highlights the versatility of squaric acid and its derivatives in medicinal chemistry, offering a non-classical approach to the synthesis of bioactive compounds (Lu et al., 2017).

Antimicrobial Compound Synthesis

New heterocyclic substances prepared from 2-arylhydrazononitriles have shown promising antimicrobial activities against a variety of pathogens. This work contributes to the development of novel antimicrobial agents, addressing the growing concern of antibiotic resistance (Behbehani et al., 2011).

Enzyme Inhibition for Therapeutic Uses

The synthesis of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives and their evaluation as Src kinase inhibitors shed light on their potential anticancer activity. This research underlines the importance of structural modifications in enhancing the therapeutic efficacy of enzyme inhibitors (Sharma et al., 2010).

properties

IUPAC Name

3-amino-1-(4-cyclobutylpiperazin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c12-5-4-11(15)14-8-6-13(7-9-14)10-2-1-3-10/h10H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIQJIYBISFKAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(CC2)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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